molecular formula C22H16N4O B13864766 6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide

6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B13864766
M. Wt: 352.4 g/mol
InChI Key: LBGWYSIFKFIHPZ-UHFFFAOYSA-N
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Description

6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The imidazo[1,2-a]pyridine ring can be constructed through a cyclization reaction involving a pyridine derivative and an appropriate electrophile .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .

Scientific Research Applications

6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit certain enzymes by forming hydrogen bonds and hydrophobic interactions with the active site, leading to altered cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxamide: Shares the indole moiety but lacks the imidazo[1,2-a]pyridine ring.

    Imidazo[1,2-a]pyridine derivatives: Similar ring structure but different substituents.

Uniqueness

6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide is unique due to its combined indole and imidazo[1,2-a]pyridine rings, which confer distinct chemical and biological properties. This dual-ring system enhances its potential as a versatile compound in various research fields .

Properties

Molecular Formula

C22H16N4O

Molecular Weight

352.4 g/mol

IUPAC Name

6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C22H16N4O/c27-22(24-16-6-2-1-3-7-16)20-14-26-13-15(10-11-21(26)25-20)18-12-23-19-9-5-4-8-17(18)19/h1-14,23H,(H,24,27)

InChI Key

LBGWYSIFKFIHPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN3C=C(C=CC3=N2)C4=CNC5=CC=CC=C54

Origin of Product

United States

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